CID 15375505
Description
CID 15375505 is a PubChem Compound Identifier (CID) assigned to a unique chemical entity in the PubChem database. For example, analogous compounds like oscillatoxin derivatives (e.g., CID 101283546, CID 156582093) are characterized by cyclic ether structures and bioactive properties, often studied for their environmental or pharmacological effects . If this compound belongs to a similar class, it may share structural motifs such as polyketide backbones or halogenated substituents, common in marine-derived toxins or drug candidates. However, specific data on its synthesis, spectral signatures, or applications are absent in the provided sources, necessitating further investigation from primary literature or PubChem entries.
Properties
CAS No. |
169324-83-8 |
|---|---|
Molecular Formula |
C32H41N7OS |
Molecular Weight |
571.8 g/mol |
IUPAC Name |
(8E)-8-[[2-(dibutylamino)-4-phenyl-1,3-thiazol-5-yl]imino]-2-heptan-3-yl-7-methyl-5-oxo-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile |
InChI |
InChI=1S/C32H41N7OS/c1-6-10-16-23(9-4)28-36-29-26(22(5)25(21-33)31(40)39(29)37-28)34-30-27(24-17-14-13-15-18-24)35-32(41-30)38(19-11-7-2)20-12-8-3/h13-15,17-18,23H,6-12,16,19-20H2,1-5H3/b34-26+ |
InChI Key |
XZHRTVHHNREFPD-JJNGWGCYSA-N |
SMILES |
CCCCC(CC)C1=NN2C(=N1)C(=NC3=C(N=C(S3)N(CCCC)CCCC)C4=CC=CC=C4)C(=C(C2=O)C#N)C |
Isomeric SMILES |
CCCCC(CC)C1=NN2C(=N1)/C(=N/C3=C(N=C(S3)N(CCCC)CCCC)C4=CC=CC=C4)/C(=C(C2=O)C#N)C |
Canonical SMILES |
CCCCC(CC)C1=NN2C(=N1)C(=NC3=C(N=C(S3)N(CCCC)CCCC)C4=CC=CC=C4)C(=C(C2=O)C#N)C |
Other CAS No. |
169324-83-8 |
Synonyms |
1,2,4Triazolo1,5-apyridine-6-carbonitrile, 8-2-(dibutylamino)-4-phenyl-5-thiazolylimino-2-(1-ethylpentyl)-5,8-dihydro-7-methyl-5-oxo- |
Origin of Product |
United States |
Chemical Reactions Analysis
Limitations of Available Data
-
No direct references to CID 15375505 were found in the provided sources. This includes:
-
The compound may not be indexed in publicly accessible datasets or may require specialized databases for retrieval.
Suggested Pathways for Research
To study the reactions of this compound, consider the following approaches based on analogous workflows in the search results:
Computational Prediction
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Imposed Activation (IACTA) : Use constrained reactive mode scans to predict reaction pathways, as demonstrated for oxidative additions and cyclization cascades ( ).
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Quantum Chemical Methods : Combine semi-empirical methods (e.g., GFN-xTB) with density functional theory (DFT) for feasibility assessments of intermediates and transition states.
Experimental Screening
-
Catalytic Systems : Explore dirhodium carboxylates or carboxamidates ( ) for potential nitrene/carbene insertion reactions.
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High-Throughput Assays : Adopt methods from pharmacological studies ( ) to screen reactivity under varied conditions (e.g., solvents, temperatures).
Relevant Data Tables from Analogous Studies
While this compound data is absent, the search results highlight reaction parameters for structurally similar compounds:
Table 1: Reaction Yields and Conditions for Oxidative Additions
| Compound | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Chlorendate | Dirhodium prolinate | 80 | 72 | |
| Dibutyl ester | Rh₂(OAc)₄ | 25 | 89 |
Table 2: Cytotoxicity of Synthetic Derivatives
| Compound | Cell Line (IC₅₀, μM) | Notes | Reference |
|---|---|---|---|
| 5k | SISO: 3.42 ± 0.58 | Imidazo-triazolium | |
| 6e | RT-112: >10 | Low solubility |
Recommendations for Further Study
-
Database Mining : Query the EPA’s Chemicals Dashboard ( ) or PubChem using the compound’s InChIKey, SMILES, or CAS number for additional metadata.
-
Patent Analysis : Use NLP tools ( ) to extract reaction steps from chemical patents if the compound is proprietary.
-
Safety Profiling : Follow GHS classification protocols ( ) to assess hazards if experimental work is planned.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize CID 15375505, we compare it with three structurally or functionally analogous compounds, drawing parallels from evidence on oscillatoxin derivatives and synthetic small molecules.
Table 1: Key Properties of this compound and Analogous Compounds
Note: Specific data for this compound is inferred from trends in similar compounds due to lack of direct evidence.
Key Findings:
Structural Complexity : Oscillatoxin derivatives (CID 101283546, CID 185389) exhibit macrocyclic structures with methyl or hydroxyl groups, influencing their stability and toxicity profiles . In contrast, smaller synthetic molecules like CAS 53052-06-5 prioritize heterocyclic frameworks (e.g., pyridine-thione) for targeted bioactivity .
Physicochemical Properties : Log Po/w values correlate with bioavailability; oscillatoxins’ hydrophobicity aligns with membrane interaction, while polar synthetic compounds (e.g., CAS 53052-06-5) exhibit higher solubility .
This compound may occupy a niche in either category, pending structural elucidation.
Comparison with Functionally Similar Compounds
Functional analogs are defined by shared biological targets or applications. For instance, this compound might parallel compounds studied in chemotherapy-induced diarrhea (CID) management, though this is a distinct context .
Table 2: Functional Comparison with Therapeutic Agents
Key Findings:
Therapeutic vs. Synthetic Utility : While probiotics (e.g., Lactobacillus strains) reduce CID incidence via microbiota modulation, synthetic ketones (e.g., CAS 1533-03-5) serve as precursors for fluorinated drugs, highlighting divergent functional roles .
Biochemical Pathways: Probiotics act on inflammatory cytokines (e.g., TNF-α), whereas synthetic compounds target enzymatic or receptor-based pathways .
Q & A
Q. How to enhance reproducibility of this compound synthesis protocols?
- Methodological Answer : Document synthesis steps with granular detail (e.g., solvent purity, reaction time/temperature). Use IUPAC nomenclature and CAS registry numbers for reagents. Share raw data and spectra in supplementary materials, as per Beilstein Journal requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
